molecular formula C11H13ClO2 B15333670 Ethyl 6-chloro-2,3-dimethylbenzoate

Ethyl 6-chloro-2,3-dimethylbenzoate

Cat. No.: B15333670
M. Wt: 212.67 g/mol
InChI Key: AKKQFIXKTDZNDG-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,3-dimethylbenzoate (systematic name: this compound) is an ester derivative of benzoic acid featuring chlorine and two methyl substituents on the aromatic ring. The compound’s reactivity and physicochemical properties are influenced by the positions of the chlorine and methyl groups, which modulate steric and electronic effects .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

ethyl 6-chloro-2,3-dimethylbenzoate

InChI

InChI=1S/C11H13ClO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3

InChI Key

AKKQFIXKTDZNDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2,3-dimethylbenzoate typically involves the esterification of 6-chloro-2,3-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

6-chloro-2,3-dimethylbenzoic acid+ethanolH2SO4Ethyl 6-chloro-2,3-dimethylbenzoate+H2O\text{6-chloro-2,3-dimethylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 6-chloro-2,3-dimethylbenzoic acid+ethanolH2​SO4​​Ethyl 6-chloro-2,3-dimethylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2,3-dimethylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 6-azido-2,3-dimethylbenzoate or 6-thiocyanato-2,3-dimethylbenzoate.

    Ester Hydrolysis: 6-chloro-2,3-dimethylbenzoic acid and ethanol.

    Oxidation: 6-chloro-2,3-dimethylbenzoic acid.

Scientific Research Applications

Ethyl 6-chloro-2,3-dimethylbenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: Employed in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2,3-dimethylbenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with ethyl 6-chloro-2,3-dimethylbenzoate, differing in substituent positions, halogen types, or ester groups. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Features
This compound Not provided C₁₁H₁₃ClO₂ ~212.67 (calc.) Cl (6), CH₃ (2, 3), COOEt (1) High steric hindrance, lipophilic
Ethyl 3-chloro-2-methylbenzoate 56427-71-5 C₁₀H₁₁ClO₂ 198.65 Cl (3), CH₃ (2), COOEt (1) Moderate steric effects
Methyl 4-chloro-2,3-dimethylbenzoate 5628-67-1 C₁₀H₁₁ClO₂ 198.65 Cl (4), CH₃ (2, 3), COOCH₃ (1) Methyl ester; para-Cl substitution
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 1379295-48-3 C₁₀H₁₀ClFO₂ 216.64 Cl (2), F (6), CH₃ (3), COOEt (1) Dual halogenation; enhanced polarity
Ethyl 2-amino-6-chloro-3-methylbenzoate 1183546-09-9 C₁₀H₁₂ClNO₂ 213.66 NH₂ (2), Cl (6), CH₃ (3), COOEt (1) Amino group introduces nucleophilicity

Reactivity and Functional Group Analysis

  • Electronic Effects : The electron-withdrawing chlorine at position 6 deactivates the aromatic ring, directing electrophilic attacks to less hindered positions. In contrast, fluorine in ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3) introduces stronger electron withdrawal, increasing reactivity toward nucleophilic substitutions .
  • Amino Substitution: Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9) features an amino group at position 2, enabling participation in coupling reactions or salt formation, which is absent in the target compound .

Physicochemical Properties

  • Melting/Boiling Points : While explicit data are unavailable, the bulkier substituents in this compound likely raise melting points relative to smaller analogs like methyl 4-chloro-2,3-dimethylbenzoate .

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